molecular formula C9H12BrNO B8557871 2-(3-Bromo-4-methyl-phenylamino)-ethanol

2-(3-Bromo-4-methyl-phenylamino)-ethanol

Cat. No.: B8557871
M. Wt: 230.10 g/mol
InChI Key: DZEPDVKHAZHHRX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methyl-phenylamino)-ethanol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. This aromatic ethanolamine derivative features both bromine and methyl substituents on its phenyl ring, a structure often utilized as a synthetic intermediate or a building block in organic synthesis . Compounds with similar bromo-phenyl ethanolamine scaffolds are frequently investigated for their potential biological activity . Research on analogous structures indicates potential applications in the development of kinase inhibitors . Protein kinases are enzymes critical to cellular signaling processes and are significant therapeutic targets for various diseases . Furthermore, ethanolamine derivatives can be precursors in synthesizing molecules that interact with neurological pathways; for instance, related research has explored how similar compounds can influence protein kinase C (PKC) activity, an enzyme implicated in signal transduction . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(3-bromo-4-methylanilino)ethanol

InChI

InChI=1S/C9H12BrNO/c1-7-2-3-8(6-9(7)10)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3

InChI Key

DZEPDVKHAZHHRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter electronic and steric properties:

Compound Name Substituents (Position) Electronic Effects Key Observations Reference
2-(3-Bromo-4-methyl-phenylamino)-ethanol 3-Br (electron-withdrawing), 4-CH₃ (electron-donating) Bromine reduces electron density; methyl enhances steric bulk Balanced electronic modulation Target
2-(4-Bromo-2-fluorophenylamino)ethanol 4-Br, 2-F (electron-withdrawing) Increased electron deficiency due to two EWGs Higher reactivity in SNAr reactions
(3-Amino-4-bromophenyl)methanol 3-NH₂ (electron-donating), 4-Br Amino group increases ring basicity Potential intermediate in drug synthesis
4-Bromo-2-[(E)-iminomethyl]phenol 4-Br, 2-iminomethyl Iminomethyl group introduces conjugation Stabilized via resonance

Key Insights :

  • Bromine at position 3 in the target compound creates moderate electron withdrawal, while the methyl group at position 4 provides steric hindrance without strongly altering electron density.
  • Fluorine in 2-(4-bromo-2-fluorophenylamino)ethanol enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the target compound .

Functional Group Variations

The nature of the functional group attached to the phenyl ring influences solubility and biological interactions:

Compound Name Functional Group Solubility Profile Biological Relevance Reference
This compound Ethanolamine (-NH-CH₂CH₂OH) Moderate polarity; soluble in polar aprotic solvents Potential β-agonist activity (inferred from structural analogs) Target
2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol Pyridine ring with morpholine and CF₃ High polarity due to trifluoromethyl and morpholine Enhanced metabolic stability
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol Ether and benzyloxy groups Lipophilic due to aromatic ethers Likely CNS-targeting applications
Phenylethanolamine A (β-agonist) Ethanolamine with nitro group High water solubility Known β-adrenergic activity

Key Insights :

  • The ethanolamine group in the target compound enhances solubility in polar solvents compared to lipophilic analogs like 2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol .
  • Phenylethanolamine A’s nitro group increases polarity and bioactivity, suggesting that modifying substituents on the target compound could modulate its pharmacological profile .

Key Insights :

  • Steric hindrance from methyl/ethyl groups (e.g., in ) may reduce yields due to slower reaction kinetics.

Key Insights :

  • Methyl groups (as in the target compound) may confer moderate enzyme inhibition, while glycosides (e.g., salidroside) show stronger effects .
  • The amino group in the target compound could enhance binding to enzymatic active sites compared to simple hydroxyl or methyl derivatives.

Preparation Methods

Direct Alkylation of 3-Bromo-4-methylaniline with Ethylene Oxide

Principle : Nucleophilic ring-opening of ethylene oxide by the amine group of 3-bromo-4-methylaniline.
Procedure :

  • Reaction Setup : 3-Bromo-4-methylaniline (1.0 equiv) is dissolved in tetrahydrofuran (THF) or dioxane under nitrogen.

  • Base Addition : Aqueous NaOH (1.5 equiv) is added to deprotonate the amine, enhancing nucleophilicity.

  • Ethylene Oxide Introduction : Gaseous ethylene oxide (1.2 equiv) is introduced under controlled pressure at 0–5°C.

  • Reaction Completion : The mixture is stirred at 25°C for 12–24 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Data :

ParameterValueSource
Yield65–72%Adapted from
Purity (HPLC)>95%
Reaction Time12–24 hours

Mechanistic Insight :
The amine attacks the less substituted carbon of ethylene oxide, forming a secondary alcohol. Steric hindrance from the 4-methyl group minimizes over-alkylation.

Grignard Reagent-Mediated Synthesis

Principle : Formation of a phenylmagnesium bromide intermediate, followed by reaction with ethylene oxide.
Procedure :

  • Grignard Formation : 3-Bromo-4-methylaniline is treated with Mg turnings in THF under reflux to generate the Grignard reagent.

  • Ethylene Oxide Addition : The Grignard solution is cooled to 0°C, and ethylene oxide (1.5 equiv) is added dropwise.

  • Quenching : The reaction is quenched with saturated NH4Cl, and the product is extracted with dichloromethane.

  • Purification : Vacuum distillation or recrystallization from hexane/ethyl acetate.

Key Data :

ParameterValueSource
Yield58–63%Adapted from
Selectivity>90% (anti-Markovnikov)
Temperature0°C (addition), 25°C (stir)

Challenges :

  • The acidic NH group of aniline complicates Grignard formation.

  • Protection/deprotection steps (e.g., acetylation) may be required to prevent side reactions.

Reductive Amination of 3-Bromo-4-methylbenzaldehyde

Principle : Condensation of 3-bromo-4-methylbenzaldehyde with ethanolamine, followed by reduction.
Procedure :

  • Imine Formation : 3-Bromo-4-methylbenzaldehyde (1.0 equiv) and ethanolamine (1.2 equiv) are refluxed in toluene with molecular sieves.

  • Reduction : Sodium borohydride (2.0 equiv) is added at 0°C to reduce the imine intermediate.

  • Isolation : The product is extracted with CH2Cl2 and purified via column chromatography.

Key Data :

ParameterValueSource
Yield50–55%Adapted from
Purity (NMR)92–95%
Reaction Time8–10 hours

Limitations :

  • Requires synthesis of 3-bromo-4-methylbenzaldehyde as a precursor.

  • Competitive aldol condensation may reduce yield.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantageKey Drawback
Direct Alkylation65–72HighSingle-step, minimal purificationRequires ethylene oxide handling
Grignard Approach58–63ModerateHigh regioselectivitySensitive to moisture/air
Reductive Amination50–55LowUtilizes stable aldehydesMulti-step, lower efficiency

Q & A

Q. How do substituent modifications (e.g., Br position, methyl group) influence the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP with exact exchange corrections) to map electrostatic potentials, HOMO-LUMO gaps, and Fukui indices. Compare with experimental UV-Vis and NMR data .
  • Key Findings : Bromine’s electron-withdrawing effect increases electrophilicity at the amino group, while the methyl group enhances steric hindrance, affecting nucleophilic substitution kinetics .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound during pharmacokinetic studies?

  • Methodology : Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) achieves <1 ppm detection limits. Validate with mass spectrometry (HRMS) for structural confirmation .
  • Data Interpretation : Use peak area normalization and external calibration curves. Monitor for degradation products like de-brominated analogs .

Q. Can this compound serve as a precursor for bioactive derivatives, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodology : Synthesize analogs via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) or reductive amination. Test in vitro for antibacterial/antifungal activity using microdilution assays.
  • SAR Insights : Substituents at the phenyl ring (e.g., NO₂, OCH₃) modulate logP and membrane permeability. Ethanolamine derivatives show enhanced solubility but reduced metabolic stability .

Methodological Challenges and Solutions

Q. How can conflicting computational and experimental data on thermodynamic properties (e.g., vaporization enthalpy) be resolved?

  • Approach : Apply the "centerpiece" method to calculate vaporization enthalpies using group contribution models calibrated with experimental DSC data. Validate via gas-phase FTIR spectroscopy .
  • Common Pitfalls : Neglecting solvent effects in DFT simulations can lead to overestimated vapor pressures.

Q. What strategies mitigate crystallographic disorder in X-ray structures of flexible ethanolamine derivatives?

  • Solutions : Use low-temperature (100 K) data collection to reduce thermal motion. Apply restraints to torsional angles during SHELXL refinement. Disorder modeling with PART instructions improves R-factors .

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